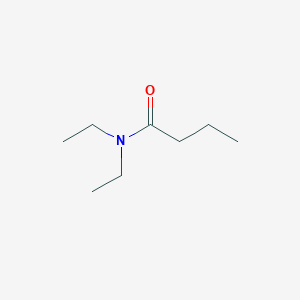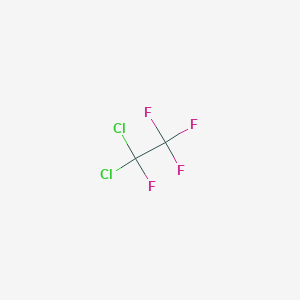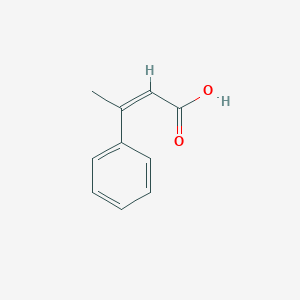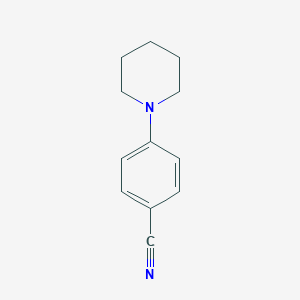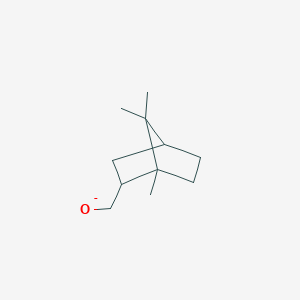
Bornite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bornite is a bicyclic organic compound with a unique structure that includes a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bornite typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with methanol in the presence of a strong base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bornite has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bornite involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with similar structural features.
Isoborneol: Another bicyclic alcohol with a slightly different arrangement of atoms.
Uniqueness: Bornite is unique due to its specific functional group and the resulting chemical properties
Eigenschaften
CAS-Nummer |
1308-82-3 |
|---|---|
Molekularformel |
C11H19O- |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |
InChI |
InChI=1S/C11H19O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9H,4-7H2,1-3H3/q-1 |
InChI-Schlüssel |
MCJZOJPTTRMDJI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C[O-])C)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)C[O-])C)C |
Synonyme |
BORNITE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


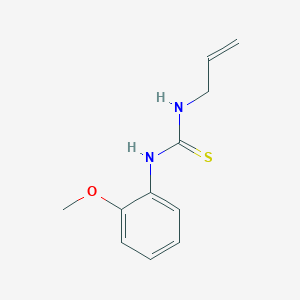

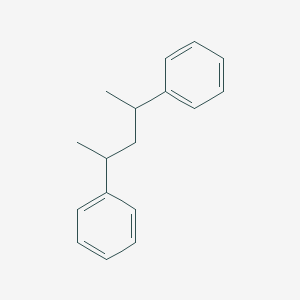
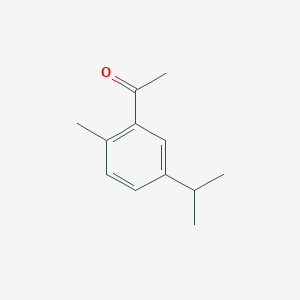
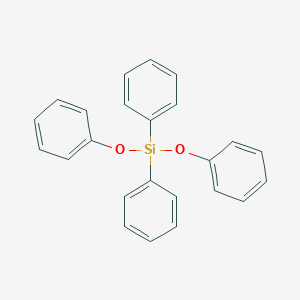

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
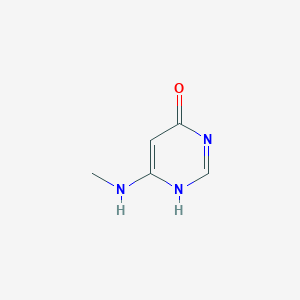
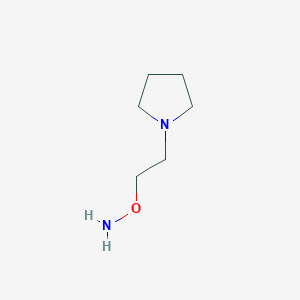
![1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine](/img/structure/B72176.png)
